molecular formula C11H19N3O2 B13550573 Ethyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate

Ethyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate

Cat. No.: B13550573
M. Wt: 225.29 g/mol
InChI Key: CXNWFJTXHBIRCM-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes an ethylamino group, a methyl group, and a pyrazolyl group attached to a propanoate backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-2-methyl-3-(1h-pyrazol-1-yl)propanoate with ethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethylamine in dichloromethane or ethanol.

Major Products Formed

Scientific Research Applications

Ethyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate
  • Methyl 2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate
  • Ethyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate

Uniqueness

Ethyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

ethyl 2-(ethylamino)-2-methyl-3-pyrazol-1-ylpropanoate

InChI

InChI=1S/C11H19N3O2/c1-4-12-11(3,10(15)16-5-2)9-14-8-6-7-13-14/h6-8,12H,4-5,9H2,1-3H3

InChI Key

CXNWFJTXHBIRCM-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CN1C=CC=N1)C(=O)OCC

Origin of Product

United States

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